molecular formula C14H16N4O B6454067 N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2548989-70-2

N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6454067
CAS No.: 2548989-70-2
M. Wt: 256.30 g/mol
InChI Key: QUBOPTRMAPCNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, also known as NCPT, is an organic compound with a wide range of applications in scientific research. It is a cyclic amide, containing a triazole ring and a carboxamide group. NCPT is synthesized by a number of methods, and its uses include in biochemical and physiological research, as well as in laboratory experiments.

Scientific Research Applications

N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research. It is used in biochemical and physiological research, as well as in laboratory experiments. In biochemical research, this compound has been used to study the structure and function of proteins and enzymes, as well as to study the interactions between proteins and other molecules. In physiological research, this compound has been used to study the effects of various drugs on the body, as well as to study the effects of various environmental factors on the body. In laboratory experiments, this compound has been used to study the effects of various chemicals on cells and tissues, as well as to study the effects of various drugs on cells and tissues.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed that this compound binds to proteins and enzymes, which then modulate their activity. This compound also binds to DNA, which may lead to changes in gene expression. In addition, this compound may interact with other molecules, such as hormones, neurotransmitters, and cytokines, which may lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to modulate the activity of proteins and enzymes, as well as to alter gene expression. In addition, this compound has been shown to interact with hormones, neurotransmitters, and cytokines, which may lead to changes in cell signaling pathways. This compound has also been shown to have anti-inflammatory and antioxidant effects, as well as to have protective effects against certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments is its low toxicity. This compound has a low toxicity profile, making it safe to use in experiments. In addition, this compound is relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, one of the main limitations of using this compound in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in certain types of experiments.

Future Directions

For N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide include further research into its mechanism of action, its effects on proteins and enzymes, and its effects on gene expression. In addition, further research into its interactions with hormones, neurotransmitters, and cytokines may lead to new therapeutic applications. Furthermore, further research into its anti-inflammatory and antioxidant effects may lead to new treatments for various diseases. Finally, further research into its protective effects against certain types of cancer may lead to new treatments for cancer.

Synthesis Methods

N-cyclopropyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a number of methods, including the Ullmann reaction, the Buchwald-Hartwig amination, and the Biginelli reaction. The Ullmann reaction involves the reaction of an aryl halide with an aryl diamine in the presence of a copper catalyst. The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. The Biginelli reaction involves the reaction of an aldehyde, an aryl halide, and an ethyl acetoacetate in the presence of an acid catalyst.

Properties

IUPAC Name

N-cyclopropyl-1-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(15-12-6-7-12)13-10-18(17-16-13)9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBOPTRMAPCNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN(N=N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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